molecular formula C10H10N2O4 B13932409 p-Nitrophenyl 1-azetidinecarboxylate CAS No. 114774-79-7

p-Nitrophenyl 1-azetidinecarboxylate

Cat. No.: B13932409
CAS No.: 114774-79-7
M. Wt: 222.20 g/mol
InChI Key: RVRPZVYPEZOEKF-UHFFFAOYSA-N
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Description

4-Nitrophenyl 1-azetidinecarboxylate is an organic compound that features a nitrophenyl group attached to an azetidine ring, which is further connected to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 1-azetidinecarboxylate typically involves the reaction of 4-nitrophenol with azetidine-1-carboxylic acid. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: Industrial production of 4-Nitrophenyl 1-azetidinecarboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 1-azetidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitrophenyl 1-azetidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 1-azetidinecarboxylate largely depends on its interaction with specific molecular targets. For instance, in enzyme assays, the compound acts as a substrate that is hydrolyzed by the enzyme, leading to the release of 4-nitrophenol, which can be quantitatively measured. The nitrophenyl group is often involved in electron transfer processes, which can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl 1-azetidinecarboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical assays .

Properties

CAS No.

114774-79-7

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

(4-nitrophenyl) azetidine-1-carboxylate

InChI

InChI=1S/C10H10N2O4/c13-10(11-6-1-7-11)16-9-4-2-8(3-5-9)12(14)15/h2-5H,1,6-7H2

InChI Key

RVRPZVYPEZOEKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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